3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Polysubstituted Bipyrazoles and Pyrazolylpyrimidines : A study by Dawood, Farag, and Ragab (2004) demonstrated that derivatives of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile react with nitrogen nucleophiles to yield bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These findings could have implications for the development of new materials and pharmaceuticals with unique properties (Dawood, Farag, & Ragab, 2004).
Indole Containing Derivatives : Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) used 2-arylhydrazononitriles for preparing a wide variety of new, uniquely substituted heterocyclic substances. These compounds demonstrated promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Aminopyrazole Derivatives : Hassaneen (2007) explored the synthesis of 4- and 5-aminopyrazole derivatives through the reaction of 3-oxo-3-(pyrrol-2-yl)-propanenitrile with various reagents. These derivatives could have applications in materials science and pharmaceuticals due to their unique structural properties (Hassaneen, 2007).
Electrocatalytic Applications
- Electrocatalytic Cyclization : Vereshchagin, Elinson, and their team (2015) reported on the electrocatalytic cyclization of 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles, leading to the efficient formation of substituted spirocyclopropylpyrazolones. This method represents a 'green' synthetic approach with implications for the synthesis of medicinally relevant compounds under mild conditions (Vereshchagin et al., 2015).
Coordination Chemistry
- Homoscorpionate Ligands : The research by Rheingold, Zakharov, and Trofimenko (2003) into homoscorpionate ligands with a 3-benzyl substituent uncovered their dynamic behavior in various metal complexes. This study has implications for the development of new materials with specific electronic and structural properties, potentially useful in catalysis and material science (Rheingold, Zakharov, & Trofimenko, 2003).
Mechanism of Action
Target of Action
The primary targets of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile are the parasites causing leishmaniasis and malaria . The compound acts against the Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
this compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds, such as this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Pharmacokinetics
The compound’s molecular weight of 16318 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . The compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Properties
IUPAC Name |
3-(4-formyl-3-methylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-7-8(6-12)5-11(10-7)4-2-3-9/h5-6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHRORBEMHWNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.